molecular formula C17H19NO2S2 B2921565 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1421509-12-7

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2921565
CAS No.: 1421509-12-7
M. Wt: 333.46
InChI Key: AKOQLXCRPMEYPS-UHFFFAOYSA-N
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Description

“N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” is a structurally complex molecule featuring a cyclohex-3-enecarboxamide core linked via a methylene group to a bis-thiophene scaffold. The thiophene rings are interconnected through a hydroxymethyl bridge, introducing both aromaticity and polar functional groups. While specific synthetic details or biological data for this compound are absent in the provided sources, its structural motifs align with bioactive thiophene- and carboxamide-containing derivatives reported in the literature .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12,16,19H,3,5-6,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQLXCRPMEYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that incorporates a thiophene core structure, known for its diverse biological activities. Thiophenes are sulfur-containing heterocycles that exhibit significant stability and electronic properties, making them valuable in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 5 hydroxy thiophen 2 yl methyl thiophen 2 yl methyl cyclohex 3 enecarboxamide\text{N 5 hydroxy thiophen 2 yl methyl thiophen 2 yl methyl cyclohex 3 enecarboxamide}

Key features include:

  • Thiophene Rings : Contributing to its electron-rich characteristics.
  • Hydroxy Group : Enhancing solubility and potential interactions with biological targets.
  • Cyclohexene Carboxamide Backbone : Providing structural stability and potential for various chemical modifications.

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit activity against various cancer cell lines by targeting key regulatory pathways involved in cell proliferation and apoptosis.

Case Study : A study demonstrated that a related thiophene compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for anticancer activity .

Anti-inflammatory Properties

Thiophene-based compounds have shown promise in treating inflammatory conditions. The ability of these compounds to inhibit cyclooxygenases (COX) and lipoxygenases (LOX) has been well-documented.

Research Findings : A review highlighted that several FDA-approved drugs containing thiophene moieties are effective anti-inflammatory agents, indicating the relevance of this compound in similar therapeutic applications .

Antioxidant Activity

The antioxidant properties of thiophene derivatives are attributed to their ability to scavenge free radicals and inhibit oxidative stress. This biological activity is crucial for protecting cells from damage associated with various diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes such as COX and LOX, leading to reduced inflammatory mediators.
  • Receptor Modulation : Binding to specific receptors involved in cancer progression, thereby influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress through direct interaction with free radicals.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
SuprofenAnti-inflammatoryCOX inhibition
OlanzapineAntipsychoticDopamine receptor modulation
RaltitrexedAnticancerApoptosis induction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiazolidinone Derivatives ()

Five thiazolidinone-based compounds (9–13) share a 2-thioxoacetamide backbone but differ in substituents on the thiazolidinone ring. Key comparisons include:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compounds 12 and 13) correlate with lower synthetic yields (53–58%) compared to electron-neutral/positive substituents (e.g., 4-chlorobenzylidene in compound 9, 90% yield). This trend suggests steric and electronic factors influence reaction efficiency .
  • Melting Points : Higher melting points (206–207°C for compound 10 with an indole substituent) likely reflect enhanced crystallinity due to planar aromatic systems, whereas alkyl or nitro groups (compounds 11–13) reduce melting points (147–160°C) .
  • Functional Groups: Unlike the target compound’s thiophene-carboxamide system, these analogues feature thiazolidinone rings, which may confer distinct electronic properties and binding affinities.

Thiophene-Furan Hybrid Sulfonamide ()

The compound “N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” shares a thiophene-hydroxymethyl motif but replaces the carboxamide with a sulfonamide group and incorporates a tetrahydronaphthalene moiety. Key differences include:

  • Molecular Weight: At 403.5 g/mol, this compound is heavier than typical thiazolidinone derivatives (e.g., compound 9: ~465 g/mol), which may influence pharmacokinetic properties .

Data Tables and Research Findings

Key Research Findings:

Synthetic Efficiency : Bulky or electron-deficient substituents (e.g., nitro) reduce yields, while simpler aromatic groups (e.g., chlorobenzylidene) enhance efficiency .

Thermal Stability : Higher melting points in compounds with planar aromatic systems (e.g., indole in compound 10) suggest stronger intermolecular interactions .

Methodological Considerations

The synthesis and characterization of these compounds rely on established techniques:

  • Analytical Methods: $ ^1 \text{H-NMR} $, MS, and elemental analysis were used to verify structures in .
  • Computational Modeling : Density functional theory (DFT) methods (–3) could predict electronic properties and reactivity for the target compound, though such data are absent in the provided sources .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step coupling reactions between thiophene derivatives and cyclohexenecarboxamide precursors. Key steps include:

  • Thiophene functionalization : Hydroxy(thiophen-2-yl)methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures efficient formation of the carboxamide bond .
    Characterization :
  • Elemental analysis (e.g., C: 73.34%, H: 3.80%, N: 5.87%, S: 13.47%) and mass spectrometry ([M+] 475.0936 m/z) confirm molecular composition .
  • NMR spectroscopy (1H/13C) resolves structural ambiguities, particularly for thiophene ring protons (δ 6.8–7.5 ppm) and cyclohexene carbons .

Q. How can researchers ensure reproducibility in synthesizing thiophene-containing carboxamides?

  • Standardized protocols : Detailed procedures, including solvent purity, reaction temperature (±2°C), and stoichiometric ratios, must be strictly followed .
  • Statistical design of experiments (DoE) : Fractional factorial designs minimize trial runs while identifying critical variables (e.g., catalyst loading, solvent polarity) .
  • Cross-validation : Replicate syntheses using alternative routes (e.g., microwave-assisted vs. thermal methods) to confirm product consistency .

Advanced Research Questions

Q. How can computational chemistry guide reaction pathway design for this compound?

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states and intermediates to predict feasible pathways, reducing trial-and-error experimentation .
  • Machine learning : Training models on existing thiophene reaction databases identify optimal conditions (e.g., solvent, catalyst) for high-yield coupling .
  • Energy profiling : Comparing activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms) informs selectivity strategies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., hindered rotation in carboxamide groups) .
  • Isotopic labeling : 13C-enriched samples clarify carbon connectivity in overlapping signals .
  • Computational validation : DFT-calculated chemical shifts (e.g., using Gaussian) are matched with experimental NMR to confirm assignments .

Q. How to optimize heterocyclic coupling efficiency using design of experiments (DoE)?

  • Central composite design : Varies factors like temperature (60–120°C), reaction time (1–24 h), and catalyst type (e.g., Pd vs. Cu) to model non-linear responses .
  • Response surface methodology : Identifies interactions between variables (e.g., solvent polarity × catalyst loading) to maximize yield (>85%) .
  • Robustness testing : Validates optimal conditions under scaled-up (10×) or impurity-rich environments .

Q. What are the challenges in isolating multi-thiophene carboxamides, and how are they addressed?

  • Separation hurdles : Co-elution of regioisomers in column chromatography requires advanced techniques like HILIC or chiral stationary phases .
  • Purification : Membrane technologies (e.g., nanofiltration) remove unreacted monomers while retaining the target compound .
  • Crystallization : Solvent screening (e.g., THF/hexane vs. DCM/ether) optimizes crystal lattice formation for X-ray diffraction .

Q. What mechanistic insights govern functionalization of thiophene rings in this compound?

  • Electrophilic substitution : Thiophene’s electron-rich nature directs substituents to the α-position, confirmed by NOESY correlations .
  • Oxidation control : Selective oxidation to sulfoxides (H2O2/AcOH) vs. sulfones (mCPBA) is monitored by IR (S=O stretch at 1040–1100 cm⁻¹) .
  • Kinetic studies : Stopped-flow UV-Vis spectroscopy tracks intermediate formation during ring functionalization .

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